5-(3-Hydroxyphenyl)-3-methylphenol chemical properties
5-(3-Hydroxyphenyl)-3-methylphenol chemical properties
An In-depth Technical Guide to 5-(3-Hydroxyphenyl)-3-methylphenol: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of 5-(3-Hydroxyphenyl)-3-methylphenol, a biphenyl polyphenol. Due to the limited availability of direct experimental data for this specific compound, this document leverages established principles of organic chemistry, in silico predictive modeling, and extensive literature on structurally related compounds. It serves as a foundational resource for researchers, scientists, and drug development professionals interested in this molecule or the broader class of biphenyl polyphenols. The guide covers predicted physicochemical properties, a detailed proposed synthetic route via Suzuki-Miyaura coupling, expected analytical and spectroscopic signatures, and a discussion of its potential biological activities and applications in medicinal chemistry.
Introduction
5-(3-Hydroxyphenyl)-3-methylphenol, systematically named 3',5-dihydroxy-3-methylbiphenyl, belongs to the biphenyl class of compounds, which are characterized by two phenyl rings linked by a single covalent bond.[1] The presence of multiple hydroxyl groups classifies it as a polyphenol, a structural motif frequently associated with a wide array of biological activities.[2] Biphenyl derivatives are prevalent in pharmacologically active compounds, serving as scaffolds in medicinal chemistry for developing treatments for various conditions, including inflammatory diseases, cancer, and microbial infections.[3]
Given the scarcity of published literature on this specific molecule, this guide adopts the perspective of a senior application scientist, providing a robust theoretical framework and practical, field-proven methodologies. The objective is to equip researchers with the necessary information to synthesize, characterize, and evaluate 5-(3-Hydroxyphenyl)-3-methylphenol as a potential candidate for drug discovery programs.
Chemical Identity and Physicochemical Properties
Structure and Nomenclature
The structure of 5-(3-Hydroxyphenyl)-3-methylphenol consists of a 3-methylphenol (m-cresol) ring linked at its 5-position to the 1-position of a 3-hydroxyphenyl (resorcinol) moiety.
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IUPAC Name: 3',5-dihydroxy-3-methylbiphenyl
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Molecular Formula: C₁₃H₁₂O₂
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Molecular Weight: 200.23 g/mol
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Synonyms: 5-(3-Hydroxyphenyl)-m-cresol
Figure 1. Chemical Structure of 5-(3-Hydroxyphenyl)-3-methylphenol.
Predicted Physicochemical Properties
In the absence of experimental data, quantitative structure-property relationship (QSPR) models and in silico tools are invaluable for predicting molecular properties, a common practice in modern chemical and toxicological assessment.[4][5] The properties in Table 1 have been estimated based on the compound's structure and established chemical principles.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Rationale & Significance |
| pKa (most acidic) | ~9.5 - 10.5 | The phenolic hydroxyl groups are weakly acidic. The pKa is crucial for understanding ionization state at physiological pH, affecting solubility and receptor binding.[6] |
| LogP (Octanol/Water) | ~3.5 - 4.5 | Indicates moderate to high lipophilicity, suggesting good membrane permeability but potentially low aqueous solubility. Affects ADME properties. |
| Aqueous Solubility | Low | The biphenyl core is hydrophobic. Solubility is expected to be low in water but should increase in organic solvents and alkaline aqueous solutions.[2][7] |
| Hydrogen Bond Donors | 2 | The two hydroxyl groups can donate hydrogen bonds, a key interaction for receptor binding. |
| Hydrogen Bond Acceptors | 2 | The oxygen atoms of the hydroxyl groups can accept hydrogen bonds. |
| Polar Surface Area | ~40.46 Ų | This value suggests the molecule may have good oral bioavailability. |
Synthesis and Purification
The most versatile and widely adopted method for constructing unsymmetrical biaryl compounds is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This reaction is renowned for its high yields, tolerance of a wide range of functional groups, and relatively mild conditions.
Proposed Synthetic Route: Suzuki-Miyaura Coupling
A logical retrosynthetic approach involves disconnecting the biphenyl bond, leading to two synthons: an aryl halide and an arylboronic acid (or its ester).
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Synthon A: 5-Bromo-3-methylphenol
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Synthon B: (3-Hydroxyphenyl)boronic acid
Reaction Scheme: (5-Bromo-3-methylphenol) + ((3-Hydroxyphenyl)boronic acid) --[Pd Catalyst, Base, Solvent]--> 5-(3-Hydroxyphenyl)-3-methylphenol
Detailed Experimental Protocol for Synthesis
Causality: The choice of a phosphine-based palladium catalyst like Pd(PPh₃)₄ is standard for ensuring efficient oxidative addition and reductive elimination steps. A base (e.g., K₂CO₃) is essential for the transmetalation step, activating the boronic acid. A polar aprotic solvent system like dioxane/water facilitates the dissolution of both organic and inorganic reagents.
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Reagent Preparation: In a flame-dried Schlenk flask, combine 5-bromo-3-methylphenol (1.0 eq), (3-hydroxyphenyl)boronic acid (1.2 eq), and potassium carbonate (3.0 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to remove oxygen, which can deactivate the palladium catalyst.
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Solvent and Catalyst Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water. To this stirred suspension, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).
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Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously under the inert atmosphere for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Purification: Concentrate the crude product under reduced pressure. Purify the residue using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure 5-(3-Hydroxyphenyl)-3-methylphenol.
Purification and Characterization Workflow
The following diagram illustrates a standard workflow for purifying and validating the identity of the synthesized compound.
Caption: Post-synthesis purification and characterization workflow.
Spectroscopic and Analytical Characterization (Expected Data)
Spectroscopic methods are essential for unequivocally confirming the structure of a newly synthesized compound.[11][12]
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¹H NMR (Proton NMR): The spectrum should show distinct signals for the aromatic protons on both rings, a singlet for the methyl group protons (around 2.3 ppm), and two broad singlets for the hydroxyl protons (which can be exchanged with D₂O). The aromatic region (6.5-7.5 ppm) will display a complex pattern of doublets, triplets, and singlets corresponding to the specific substitution pattern.
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¹³C NMR (Carbon NMR): Approximately 10-12 distinct signals are expected in the aromatic region (110-160 ppm), corresponding to the unique carbon environments. The methyl carbon should appear upfield (~21 ppm). Carbons attached to hydroxyl groups will be downfield in the aromatic region.
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Infrared (IR) Spectroscopy: Key absorption bands are expected for O-H stretching (a broad peak around 3200-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and aromatic C=C ring stretching (multiple sharp peaks in the 1450-1600 cm⁻¹ region).[12]
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Mass Spectrometry (MS): In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺ or [M-H]⁻) should correspond to the exact mass of C₁₃H₁₂O₂. Fragmentation patterns would likely involve cleavage of the biphenyl bond or loss of small neutral molecules.[13]
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High-Performance Liquid Chromatography (HPLC): When analyzed by reverse-phase HPLC, the compound should elute as a single sharp peak, confirming its purity.[11][13] Its retention time will be influenced by its lipophilicity.
Potential Biological Activity and Toxicological Profile
Rationale for Potential Bioactivity
Biphenyl derivatives and polyphenols are well-documented as possessing a wide range of biological activities.[14]
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Antioxidant Activity: The phenolic hydroxyl groups are excellent hydrogen atom donors, enabling them to scavenge free radicals. This activity is a hallmark of polyphenols and is often evaluated using assays like DPPH or FRAP.[15][16]
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Anti-inflammatory Effects: Many polyphenols can modulate inflammatory pathways, such as inhibiting cyclooxygenase (COX) enzymes or downregulating pro-inflammatory cytokines.
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Enzyme Inhibition: The structure could serve as a scaffold to design inhibitors for various enzymes. For instance, some biphenyls show potent α-glucosidase inhibitory activity, relevant for type-2 diabetes.[14]
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Anticancer Properties: Substituted biphenyls have been investigated as scaffolds for anticancer agents, with some derivatives showing antiproliferative activity against various cancer cell lines.[17]
Potential Signaling Pathway Interactions
A plausible mechanism for the antioxidant and anti-inflammatory effects of a polyphenol like 5-(3-Hydroxyphenyl)-3-methylphenol is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Nrf2 is a master regulator of the cellular antioxidant response.
Caption: Hypothetical activation of the Nrf2 antioxidant pathway.
In Silico Toxicology Prediction
Computational toxicology models are crucial for early-stage drug development to flag potential liabilities.[18] Based on its structure as a simple biphenyl polyphenol, 5-(3-Hydroxyphenyl)-3-methylphenol is not expected to contain structural alerts for mutagenicity (e.g., Ames test). However, high concentrations of phenolic compounds can exhibit cytotoxicity. Predictive models would be used to assess potential hepatotoxicity, cardiotoxicity, and other endpoints before committing to extensive in vitro and in vivo studies.[4]
Applications in Drug Discovery and Development
The 3',5-dihydroxy-3-methylbiphenyl scaffold is a valuable starting point for medicinal chemistry campaigns.
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Scaffold for Library Synthesis: The two hydroxyl groups and the unsubstituted positions on the aromatic rings serve as handles for chemical modification. Libraries of derivatives can be synthesized to explore structure-activity relationships (SAR) and optimize potency, selectivity, and ADME properties.[8]
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Fragment-Based Drug Discovery (FBDD): As a relatively small molecule with key interaction points (hydroxyl groups), it could be identified as a "fragment" that binds to a biological target, which can then be grown and optimized into a potent lead compound.
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Lead Compound Potential: If initial screening reveals significant biological activity, the molecule itself could serve as a lead compound for further optimization. For example, methylation or halogenation could be explored to improve metabolic stability or binding affinity.
Conclusion
While 5-(3-Hydroxyphenyl)-3-methylphenol is not a well-documented compound, its chemical structure places it within the pharmacologically significant class of biphenyl polyphenols. This guide provides a comprehensive theoretical and practical foundation for its investigation. By detailing its predicted properties, a robust synthetic strategy, and its potential biological relevance, it serves as a catalyst for researchers to explore this and similar molecules. The methodologies outlined, from Suzuki-Miyaura coupling to modern analytical characterization, represent a standard and reliable pathway for advancing novel chemical entities from concept to validated compound, ready for biological evaluation in drug discovery and development programs.
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